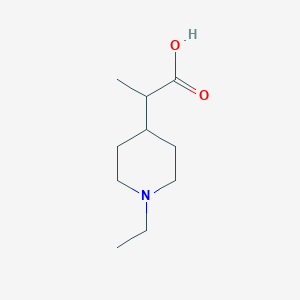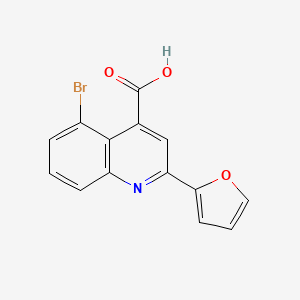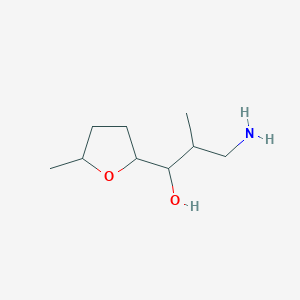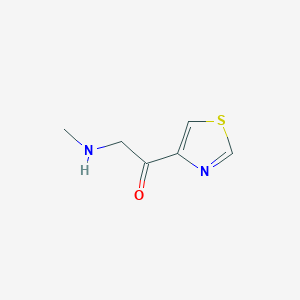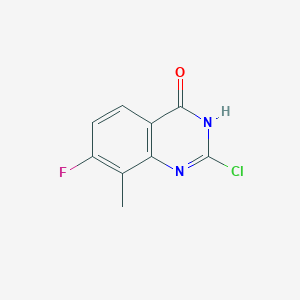![molecular formula C14H14ClNS B13164090 N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine](/img/structure/B13164090.png)
N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine is a chemical compound with the molecular formula C14H15ClNS It is known for its unique structure, which includes a cyclopropane ring attached to a thiophene ring substituted with a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through the reaction of 2-chlorobenzaldehyde with thiourea under acidic conditions to form 2-chlorophenylthiourea. This intermediate is then cyclized to form the thiophene ring.
Attachment of the Cyclopropane Ring: The thiophene derivative is then reacted with cyclopropanamine under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced derivatives of the chlorophenyl group.
Substitution: Substituted derivatives of the chlorophenyl group.
Wissenschaftliche Forschungsanwendungen
N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{[5-(2-Bromophenyl)thiophen-2-YL]methyl}cyclopropanamine: Similar structure but with a bromine atom instead of chlorine.
N-{[5-(2-Fluorophenyl)thiophen-2-YL]methyl}cyclopropanamine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its bromine and fluorine analogs. This uniqueness can lead to different biological activities and chemical properties.
Eigenschaften
Molekularformel |
C14H14ClNS |
|---|---|
Molekulargewicht |
263.8 g/mol |
IUPAC-Name |
N-[[5-(2-chlorophenyl)thiophen-2-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C14H14ClNS/c15-13-4-2-1-3-12(13)14-8-7-11(17-14)9-16-10-5-6-10/h1-4,7-8,10,16H,5-6,9H2 |
InChI-Schlüssel |
UHOOQOZQBKDENE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NCC2=CC=C(S2)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Furan-3-yl)phenyl]ethan-1-one](/img/structure/B13164007.png)
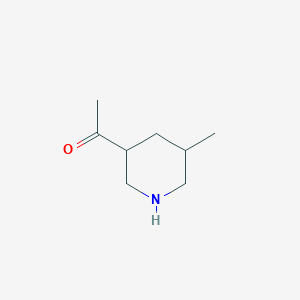
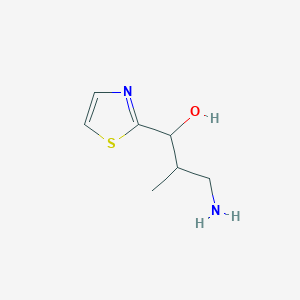
![6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonamide](/img/structure/B13164022.png)

![2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13164042.png)
